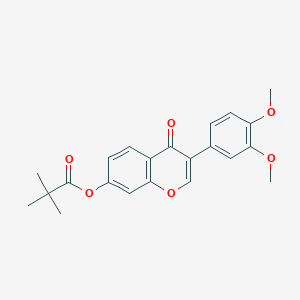

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Description

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a chromene derivative featuring a 4-oxo-4H-chromen core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a 2,2-dimethylpropanoate ester at the 7-position. Chromene derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties . The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and receptor interactions . The ester group (2,2-dimethylpropanoate) may influence lipophilicity and metabolic stability compared to other ester or hydroxyl substituents .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)21(24)28-14-7-8-15-18(11-14)27-12-16(20(15)23)13-6-9-17(25-4)19(10-13)26-5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGCZIIQFAJMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone precursor under acidic or basic conditions to form the desired chromenone derivative. The final step involves esterification with 2,2-dimethylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the dimethoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Key Observations :

- The chromene core of the target compound distinguishes it from cyclopentanone-based curcumin analogs and tetrahydroisoquinoline alkaloids .

Antioxidant and Free Radical Scavenging

- Target Compound: Limited direct data, but the 3,4-dimethoxyphenyl group is associated with radical scavenging in analogs (e.g., curcumin derivatives 3e and 3d showed IC₅₀ values of 8.2–9.5 µM in DPPH assays) .

- Curcumin Analogs (3e, 3d): Exhibited potent antioxidant activity due to conjugated dienone systems and methoxy groups .

- 3-(3,4-Dimethoxyphenyl)propionic Acid: Not explicitly studied for antioxidant activity, but carboxylic acid derivatives often show lower membrane permeability than esters .

Enzyme Inhibition

- Angiotensin-Converting Enzyme (ACE): Curcumin analog 3d (cyclopentanone core) showed ACE inhibition (IC₅₀ = 12.3 µM), likely due to hydrogen bonding from hydroxyl groups . The target compound’s ester group may reduce ACE affinity compared to phenolic analogs.

- Tyrosinase and HIV-1 Protease: Curcumin analogs 2e and 3e (dimethoxy substituents) demonstrated strong tyrosinase inhibition (IC₅₀ = 5.8 µM) and HIV-1 protease inhibition (IC₅₀ = 9.4 µM) . The chromene core’s planar structure may offer distinct binding modes compared to cyclopentanone derivatives.

Cytotoxicity

Physicochemical Properties

- Solubility: The 2,2-dimethylpropanoate ester increases lipophilicity (logP ~3.5 estimated) compared to hydroxylated analogs (e.g., curcumin logP ~2.8) .

- Thermal Stability : Derivatives with methoxy groups (e.g., 3,4-dimethoxyphenyl) typically exhibit higher melting points (>150°C) due to crystallinity .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the class of chromenone derivatives. This compound is characterized by a chromenone core structure with specific substitutions that enhance its biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring is particularly significant as it influences solubility and reactivity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 402.46 g/mol |

| Solubility | Soluble in organic solvents (e.g., ethanol) due to methoxy substitutions |

Biological Activity

Research has demonstrated that chromenone derivatives exhibit a variety of biological activities including:

- Antioxidant Activity : Compounds in this class have shown significant free radical scavenging capabilities, which can mitigate oxidative stress in biological systems.

- Anticancer Properties : Several studies indicate that chromenone derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

- Anti-inflammatory Effects : These compounds have been reported to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. The results indicated that 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl derivatives exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) . -

Antioxidant Activity :

Another investigation focused on the antioxidant potential of several chromenone derivatives, including our compound of interest. The study utilized DPPH and ABTS assays to measure radical scavenging activities, revealing that the compound demonstrated significant antioxidant activity compared to standard antioxidants .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity related to cancer progression and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar chromenone derivatives is provided below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(3,4-Dihydroxyphenyl)-4-oxo-4H-chromen-7-yl acetate | Stronger antioxidant properties | Hydroxyl groups increase reactivity |

| 3-(3-Methylphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | Enhanced anti-inflammatory effects | Methyl substitution alters pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.